
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic compound with the molecular formula C24H29ClO5 It is a derivative of prostaglandin F2α, a naturally occurring prostaglandin involved in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation, Michael addition, and cyclization.
Introduction of the chlorophenyl group: The 3-chlorophenyl group is introduced through a substitution reaction using appropriate reagents and catalysts.
Dehydrogenation: The dehydrogenation of the compound is achieved using specific oxidizing agents under controlled conditions.
Esterification: The final step involves the esterification of the compound to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in prostaglandin signaling pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes and prostaglandin receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: The parent compound from which 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is derived.
Other Prostaglandin Derivatives: Compounds with similar structures but different functional groups or modifications.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other prostaglandin derivatives.
Properties
CAS No. |
73285-84-4 |
|---|---|
Molecular Formula |
C24H29ClO5 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
methyl (Z)-7-[(2R)-2-[(E,3R)-5-(3-chlorophenyl)-3-hydroxypent-1-en-4-ynyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H29ClO5/c1-30-24(29)10-5-3-2-4-9-20-21(23(28)16-22(20)27)14-13-19(26)12-11-17-7-6-8-18(25)15-17/h2,4,6-8,13-15,19-23,26-28H,3,5,9-10,16H2,1H3/b4-2-,14-13+/t19-,20?,21+,22?,23?/m0/s1 |
InChI Key |
ZVINRZJZEJGOBH-OFWHALOWSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](C#CC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C#CC2=CC(=CC=C2)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


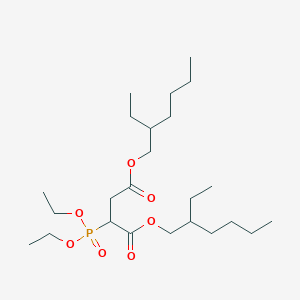
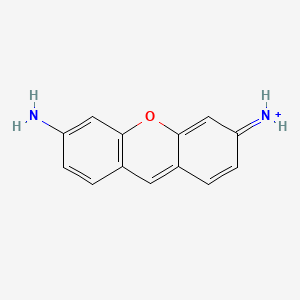
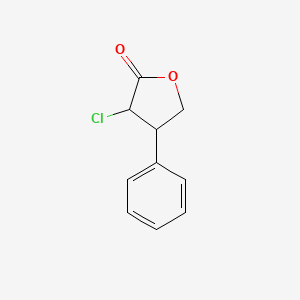
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

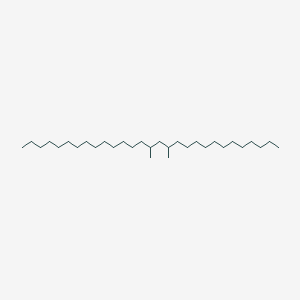
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
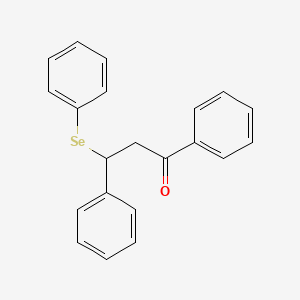
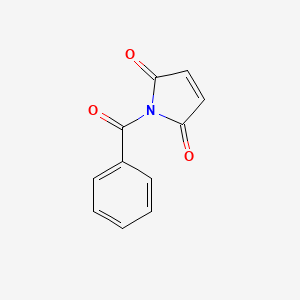
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
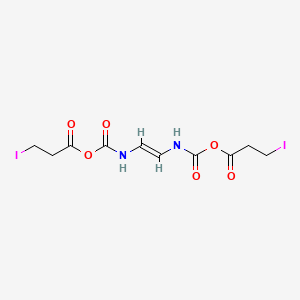

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)

